
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is an amide derivative, containing a tetrazole ring and a cyclopropane ring. The tetrazole ring is a five-membered ring containing four nitrogen atoms and one carbon atom . The cyclopropane ring is a three-membered carbon ring . The compound also contains a 4-chlorophenyl group, which is a phenyl ring with a chlorine atom attached to the fourth carbon .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetrazole ring, the cyclopropane ring, and the 4-chlorophenyl group. The tetrazole ring is planar due to the sp2 hybridization of its atoms, while the cyclopropane ring is puckered due to angle strain .Chemical Reactions Analysis
The chemical reactions of this compound would likely involve the amide group, the tetrazole ring, or the chlorophenyl group. For example, the amide could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amide group and the electronegative chlorine atom would likely make the compound somewhat polar . The compound’s solubility in various solvents, melting point, boiling point, and other properties would need to be determined experimentally .Applications De Recherche Scientifique
Synthesis and Biological Potential
Synthesis of Tetrahydropyrimidine and Thiazolopyrimidine Derivatives : New derivatives were synthesized for potential biological activities. These compounds, including N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides and their thiazolopyrimidine counterparts, were evaluated for antimicrobial activities. Some showed significant inhibition against bacterial and fungal growth, highlighting their potential as antimicrobial agents (Akbari et al., 2008).
Characterization of Cyclohexanecarboxamide Derivatives : A variety of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives were synthesized and characterized, including those with chlorophenyl substituents. These compounds were evaluated for their structural properties using techniques such as IR spectroscopy, NMR spectroscopy, and X-ray diffraction, contributing to the understanding of their chemical behavior and potential applications in medicinal chemistry (Özer et al., 2009).
Docking Studies of Tetrazole Derivatives : Tetrazole derivatives were examined through docking studies to understand their orientation and interaction with the cyclooxygenase-2 enzyme. This research provides insights into the design of COX-2 inhibitors and the structural requirements for their biological activity, emphasizing the importance of molecular docking in drug discovery (Al-Hourani et al., 2015).
Safety and Hazards
As with any chemical compound, handling this substance would require appropriate safety precautions. These might include wearing personal protective equipment, avoiding inhalation or skin contact, and ensuring good ventilation . The specific hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity .
Orientations Futures
The future research directions for this compound would likely depend on its observed biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. This might involve testing it against various biological targets, studying its mechanism of action, and eventually conducting preclinical and clinical trials .
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some compounds with a 4-chlorophenyl group have been found to exhibit anti-allergic activities . They interact with H1 receptors, which are often involved in allergic reactions .
Biochemical Pathways
For example, indole derivatives, which share some structural similarities, have been found to affect numerous biochemical pathways due to their diverse biological activities .
Result of Action
For instance, some compounds with a 4-chlorophenyl group have been found to exhibit significant effects on both allergic asthma and allergic itching .
Propriétés
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5O/c13-9-3-5-10(6-4-9)18-11(15-16-17-18)7-14-12(19)8-1-2-8/h3-6,8H,1-2,7H2,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMJPPJCUUJQLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B2928755.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-phenylazepan-1-yl)methanone](/img/structure/B2928756.png)
![methyl 2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate](/img/structure/B2928757.png)
![5-(Benzo[d]thiazol-2-ylthio)-2-phenyl-4-tosyloxazole](/img/structure/B2928758.png)
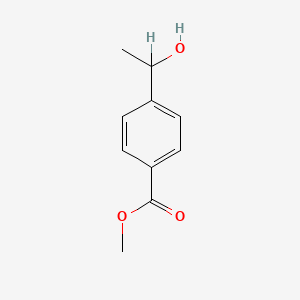
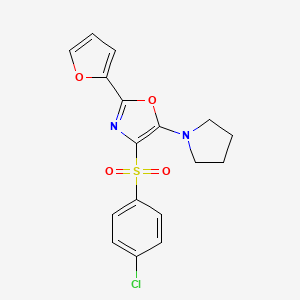
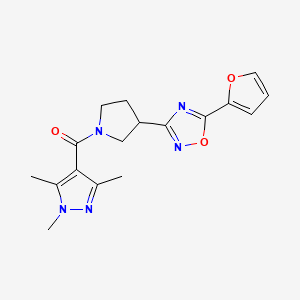


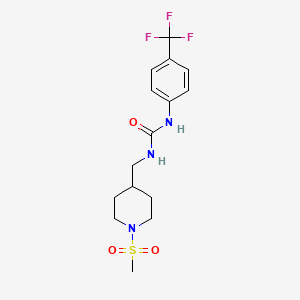
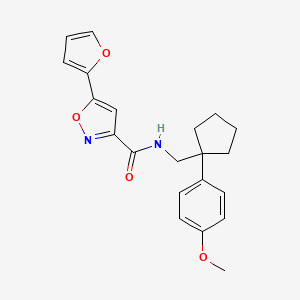
![(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2928773.png)